molecular formula C28H26BrClN4O4S B2801881 4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 689227-22-3

4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2801881
CAS No.: 689227-22-3
M. Wt: 629.95
InChI Key: NCKBONISCFDZBI-UHFFFAOYSA-N
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Description

4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as bromine, chlorine, and methoxyethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of Bromine and Chlorine Substituents: Bromination and chlorination reactions are carried out using bromine and chlorine reagents under controlled conditions to introduce the respective substituents at specific positions on the quinazoline ring.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline intermediate with a suitable thiol compound.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in key biological processes, leading to the disruption of cellular functions.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering downstream effects that alter cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-ethoxyethyl)benzamide
  • 4-((6-bromo-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-hydroxyethyl)benzamide

Uniqueness

The uniqueness of 4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[6-bromo-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrClN4O4S/c1-38-13-12-31-26(36)19-8-6-18(7-9-19)16-34-27(37)22-14-21(29)10-11-24(22)33-28(34)39-17-25(35)32-15-20-4-2-3-5-23(20)30/h2-11,14H,12-13,15-17H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKBONISCFDZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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